
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of stimulant compounds that are structurally related to amphetamines. This compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.
Preparation Methods
The synthesis of 4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one typically involves the reaction of 4-methyl-4-phenylpentan-1-one with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thiomorpholine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for synthetic cathinones.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its ability to inhibit the reuptake of dopamine and norepinephrine.
Medicine: Research is ongoing to explore its potential therapeutic uses, although it is primarily known for its stimulant effects.
Industry: The compound may be used in the synthesis of other chemical intermediates or as a research chemical in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one involves its interaction with the central nervous system. The compound acts as a norepinephrine-dopamine reuptake inhibitor, which means it prevents the reuptake of these neurotransmitters into the presynaptic neuron, leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in enhanced stimulation of the postsynaptic receptors, leading to the compound’s stimulant effects. The molecular targets include the dopamine transporter and the norepinephrine transporter.
Comparison with Similar Compounds
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one is similar to other synthetic cathinones such as:
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Known for its potent stimulant effects and similar mechanism of action.
4-Methyl-1-phenyl-2-(piperidin-1-yl)pentan-1-one: Another stimulant with comparable effects on the central nervous system.
4-Methyl-1-phenyl-2-(morpholin-1-yl)pentan-1-one: Shares structural similarities and stimulant properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiomorpholine ring, which may confer distinct pharmacological properties compared to other synthetic cathinones.
Properties
CAS No. |
5423-50-7 |
|---|---|
Molecular Formula |
C16H23NOS |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-methyl-4-phenyl-1-thiomorpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C16H23NOS/c1-16(2,14-6-4-3-5-7-14)9-8-15(18)17-10-12-19-13-11-17/h3-7H,8-13H2,1-2H3 |
InChI Key |
RZTHUSXZMIBXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)N1CCSCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
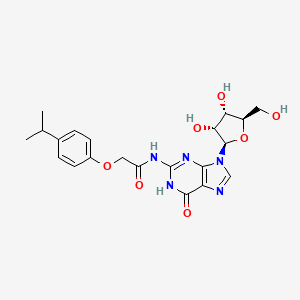
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
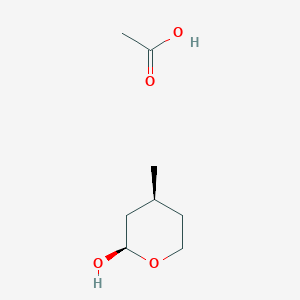
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)
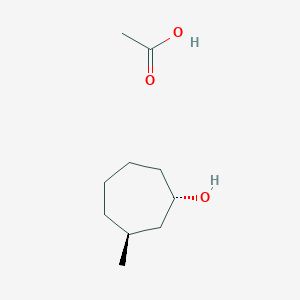
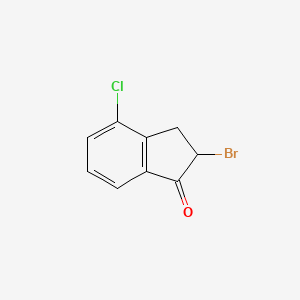
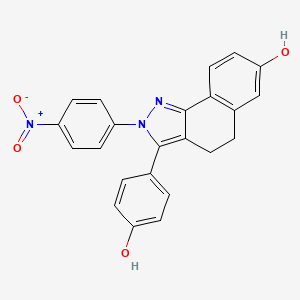
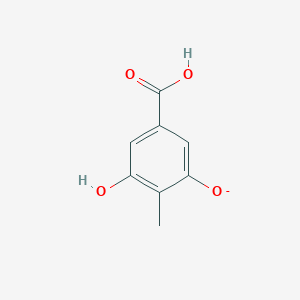

![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
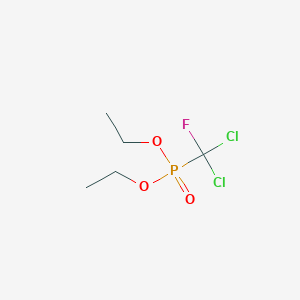
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
